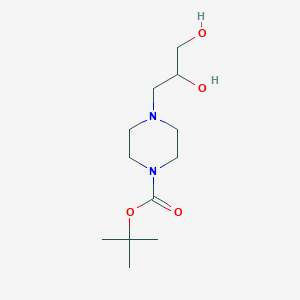
N-(2,3,5,6-Tetrachloro-4-methoxyphenyl)acetamide
Overview
Description
N-(2,3,5,6-Tetrachloro-4-methoxyphenyl)acetamide , also known by its chemical formula C9H7Cl4NO2 , is a synthetic compound. Its molecular weight is approximately 302.97 g/mol . The compound exhibits a white crystalline appearance and is soluble in organic solvents. It is often used in research and chemical synthesis .
Synthesis Analysis
The synthesis of N-(2,3,5,6-Tetrachloro-4-methoxyphenyl)acetamide involves several steps. While I don’t have access to specific papers, the general procedure includes chlorination of 4-methoxyaniline followed by acetylation. The final product is obtained after purification and characterization .
Molecular Structure Analysis
The compound’s molecular structure consists of an acetamide group (CH3CONH-) attached to a tetrachloro-4-methoxyphenyl ring. The chlorine atoms are positioned at the 2nd, 3rd, 5th, and 6th positions of the phenyl ring. The methoxy group (OCH3) is also attached to the phenyl ring. The arrangement of these atoms determines its properties and reactivity .
Chemical Reactions Analysis
- Reductive Dechlorination : Reduction of the chlorinated phenyl ring can lead to different products .
Physical And Chemical Properties Analysis
Scientific Research Applications
Catalytic Hydrogenation in Dye Synthesis
N-(3-Amino-4-methoxyphenyl)acetamide, closely related to N-(2,3,5,6-Tetrachloro-4-methoxyphenyl)acetamide, is a significant intermediate in producing azo disperse dyes. A novel catalyst developed for its synthesis demonstrates high activity, selectivity, and stability. This hydrogenation process in methanol and water, aided by a basic agent, yields a high selectivity of 99.3% for the target compound, indicating its potential for industrial dye production (Zhang Qun-feng, 2008).
Metabolism Studies in Herbicides
Chloroacetamide herbicides, including analogs of N-(2,3,5,6-Tetrachloro-4-methoxyphenyl)acetamide, undergo complex metabolic pathways in liver microsomes of various species. These pathways involve the formation of DNA-reactive dialkylbenzoquinone imine, indicating the herbicides' potential carcinogenicity. Such studies are crucial for understanding the environmental and health impacts of these herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).
Soil Interaction and Herbicidal Activity
The interaction of related chloroacetamide herbicides with soil, particularly in the presence of wheat straw and irrigation, has been studied. These interactions affect the reception and activity of the herbicides, influencing their efficacy in agricultural settings (Banks & Robinson, 1986).
Potential in High Potential Quinones
N-Acetyl-2,3,5,6-tetrachloro-p-benzoquinone imine, structurally similar to the compound , shows promise as a high potential quinone. Its synthesis and reactions with nucleophilic reagents suggest potential applications in various chemical processes (Fernando & Calder, 1980).
Mechanism of Action
properties
IUPAC Name |
N-(2,3,5,6-tetrachloro-4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl4NO2/c1-3(15)14-8-4(10)6(12)9(16-2)7(13)5(8)11/h1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRORSGSMBRUJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1Cl)Cl)OC)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3,5,6-Tetrachloro-4-methoxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(4-Fluorophenyl)sulfonyl]ethanamine](/img/structure/B3283684.png)


![5-Chloro-3-phenylbenzo[d]isoxazole](/img/structure/B3283706.png)






